molecular formula C16H16ClNO2S B2795654 (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide CAS No. 1448140-00-8

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide

Cat. No.: B2795654
CAS No.: 1448140-00-8
M. Wt: 321.82
InChI Key: AINSGZKFIIMZTG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C16H16ClNO2S and its molecular weight is 321.82. The purity is usually 95%.
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Scientific Research Applications

Acrylamide in Scientific Research

Chemistry and Biochemistry of Acrylamide : Acrylamide's chemistry, its formation during food processing, and its biochemical interactions have been extensively studied. Acrylamide forms in food through the Maillard reaction, which involves amino acids (like asparagine) and reducing sugars at high temperatures. The focus has been on understanding its formation mechanisms, identifying factors influencing its levels in foods, and exploring mitigation strategies to reduce its presence in the diet due to health concerns (Friedman, 2003).

Mitigation and Toxicity : Research has also delved into acrylamide's toxicological profile, including neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Efforts have been made to understand its metabolism, distribution, and excretion in organisms, alongside evaluating the effectiveness of dietary and processing interventions to mitigate its formation and reduce exposure (Dearfield et al., 1988).

Applications in Polymer Science : Beyond food chemistry, acrylamide is significant in polymer science, particularly in the synthesis of polyacrylamide polymers. These polymers have applications in wastewater treatment, as soil conditioners, and in various industrial processes. The reactivity of acrylamide makes it a valuable monomer for producing polyacrylamide with desired properties for specific applications (Kálal et al., 1978).

Detection and Analysis : Rapid detection methods for acrylamide in foods have been developed, including spectroscopic, chromatographic, and biosensor techniques. These methods aim to provide quick, accurate, and cost-effective ways to monitor acrylamide levels, ensuring food safety and compliance with regulatory standards (Hu et al., 2015).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINSGZKFIIMZTG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CC=C1Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CC=C1Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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